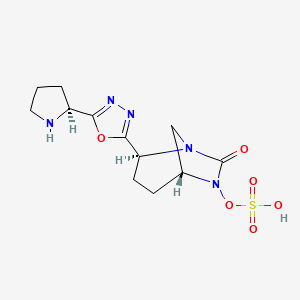

Antibacterial agent 33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O6S |

|---|---|

Molecular Weight |

359.36 g/mol |

IUPAC Name |

[(2S,5R)-7-oxo-2-[5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C12H17N5O6S/c18-12-16-6-7(17(12)23-24(19,20)21)3-4-9(16)11-15-14-10(22-11)8-2-1-5-13-8/h7-9,13H,1-6H2,(H,19,20,21)/t7-,8+,9+/m1/s1 |

InChI Key |

KHYMPNFZHMCNDP-VGMNWLOBSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=NN=C(O2)[C@@H]3CC[C@@H]4CN3C(=O)N4OS(=O)(=O)O |

Canonical SMILES |

C1CC(NC1)C2=NN=C(O2)C3CCC4CN3C(=O)N4OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 33 Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to the novel antibacterial compound, "Agent 33," a first-in-class peptidomimetic antibiotic with potent and specific activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Agent 33 targets the essential lipopolysaccharide (LPS) transport protein LptD, disrupting the integrity of the outer membrane.

Core Mechanism of Action

Antibacterial Agent 33 exerts its bactericidal effect by specifically binding to and inhibiting the function of LptD, a key component of the Lpt (lipopolysaccharide transport) machinery in most Gram-negative bacteria. The Lpt complex is responsible for the transport of LPS molecules from the inner membrane to the outer leaflet of the outer membrane. By targeting LptD, Agent 33 effectively blocks the final and crucial step of outer membrane biogenesis. This disruption leads to the accumulation of LPS in the periplasm and a loss of outer membrane integrity, ultimately resulting in cell death.

The specificity of Agent 33 for P. aeruginosa LptD is a key characteristic, contributing to its narrow-spectrum activity and potentially reducing the risk of off-target effects and the development of broad-spectrum resistance.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Agent 33 has been evaluated against a range of clinical isolates. The minimum inhibitory concentration (MIC) is a key metric for assessing the susceptibility of bacteria to an antimicrobial agent. The data presented below is derived from broth microdilution assays.

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 574 | 0.12 | 0.25 | ≤0.03 – 4 |

| Escherichia coli | 150 | >64 | >64 | >64 |

| Klebsiella pneumoniae | 120 | >64 | >64 | >64 |

| Acinetobacter baumannii | 100 | >64 | >64 | >64 |

| Staphylococcus aureus (MRSA) | 75 | >64 | >64 | >64 |

Data synthesized from representative studies on LptD inhibitors.

Key Experimental Protocols

The mechanism of action and efficacy of Agent 33 were elucidated through a series of key experiments. The detailed methodologies are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the in vitro susceptibility of bacterial isolates to Agent 33.

Protocol Steps:

-

Preparation of Agent 33 Dilutions: A stock solution of Agent 33 is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated at 37°C for 18 to 24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of Agent 33 at which no visible bacterial growth is observed.

Target Binding Assay: Surface Plasmon Resonance (SPR)

To confirm direct binding of Agent 33 to its target, LptD, surface plasmon resonance (SPR) analysis is employed. This technique measures the interaction between an analyte (Agent 33) and a ligand (LptD) immobilized on a sensor chip in real-time.

Protocol Steps:

-

LptD Immobilization: Recombinant LptD from P. aeruginosa is purified and immobilized on a CM5 sensor chip via amine coupling.

-

Binding Analysis: A series of concentrations of Agent 33 are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound Agent 33, is measured and recorded as a sensorgram.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association (kₐ) and dissociation (kₑ) rate constants. The equilibrium dissociation constant (Kₑ), which indicates the binding affinity, is calculated as kₑ/kₐ.

Outer Membrane Permeability Assay

This assay assesses the ability of Agent 33 to disrupt the bacterial outer membrane, leading to increased permeability. The assay utilizes the hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN), which fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment, such as the interior of a damaged membrane.

Protocol Steps:

-

Cell Preparation: Mid-logarithmic phase P. aeruginosa cells are harvested, washed, and resuspended in a suitable buffer (e.g., HEPES).

-

NPN Addition: NPN is added to the cell suspension to a final concentration of 10 µM.

-

Agent 33 Addition and Measurement: The baseline fluorescence is recorded. Agent 33 is then added at various concentrations, and the change in fluorescence intensity is monitored over time. A rapid increase in fluorescence indicates outer membrane permeabilization.

Summary and Future Directions

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative pathogens. Its novel mechanism of action, centered on the inhibition of the essential LptD protein, provides a new avenue for antibiotic development. The high potency and specificity for P. aeruginosa make it a promising candidate for targeted therapy.

Future research should focus on:

-

Elucidating the precise molecular interactions between Agent 33 and the LptD/LptE complex.

-

Investigating potential resistance mechanisms.

-

Exploring the potential for synergistic combinations with other classes of antibiotics.

-

Expanding the chemical scaffold to develop derivatives with a broader spectrum of activity against other clinically relevant Gram-negative bacteria.

Technical Whitepaper: The Discovery, Synthesis, and Activity of the Antimicrobial Peptide SET-M33

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In an era marked by the escalating threat of antimicrobial resistance, the development of novel therapeutic agents is a global health priority. SET-M33 is a promising synthetic antimicrobial peptide (AMP) that has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Discovered through phage display library screening and subsequently optimized, SET-M33 is a tetra-branched cationic peptide designed for enhanced stability and bioavailability compared to linear analogues.[1] Its mechanism involves a dual action of binding to bacterial lipopolysaccharide (LPS) and disrupting the membrane integrity.[3][4] Beyond its direct bactericidal effects, SET-M33 exhibits significant anti-inflammatory and immunomodulatory properties by neutralizing LPS and downregulating pro-inflammatory cytokine expression.[5][6][7] This whitepaper provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, and biological activities of SET-M33, supported by quantitative data and detailed experimental protocols.

Discovery and Peptide Design

SET-M33 is a synthetic, optimized antimicrobial peptide that originated from a random peptide sequence isolated from a phage display library.[1] The core innovation in its design is the unique tetra-branched structure, which confers significant advantages over linear peptides.

-

Structure: The peptide consists of four identical copies of the amino acid sequence KKIRVRLSA built upon a central branching core of three lysine residues.[1] All amino acids are in the L-isomeric form for the primary variant, SET-M33L.[1] This multimeric presentation enhances its resistance to proteolytic degradation in biological fluids, thereby improving its in vivo half-life and suitability for clinical development.[1][3]

-

Variants:

-

SET-M33D: An isomeric form synthesized with D-amino acids, which shows increased resistance to bacterial proteases and expanded activity against Gram-positive bacteria.[5][6]

-

Counter-ion Forms: SET-M33 is typically synthesized as a trifluoroacetate (TFA) salt. However, the acetate and chloride salt forms have been developed and show reduced toxicity to human cells and in animal models while retaining antimicrobial efficacy.[1][3]

-

PEGylation: A PEGylated version (SET-M33L-PEG) has been created to further enhance stability against proteases like P. aeruginosa elastase.[2][3]

-

The logical workflow for the discovery and optimization of SET-M33 is outlined below.

Chemical Synthesis and Characterization

SET-M33 is produced via a well-defined chemical process, ensuring high purity and batch-to-batch consistency.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin and Strategy: The tetra-branched peptide is synthesized using an automated multiple peptide synthesizer (e.g., Syro MultiSynTech) employing a standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis strategy.[1][8] The synthesis is built upon a specialized resin, such as TentaGel 4-branch β-Ala resin or Fmoc4-Lys2-Lys-β-Ala Wang resin.[1][8]

-

Amino Acid Coupling: The amino acid sequence (KKIRVRLSA) is constructed stepwise on each of the four branches of the resin core. Each cycle involves:

-

Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus using a 40% piperidine solution in dimethylformamide (DMF).[1]

-

Coupling: Addition of the next Fmoc-protected amino acid with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, t-Butyl for Serine).[8]

-

-

Cleavage and Deprotection: Upon completion of the sequence, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) containing scavengers like tri-isopropylsilane and water (e.g., 95/2.5/2.5 v/v/v).[8]

-

Purification: The crude peptide is precipitated with cold diethyl ether and then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Counter-ion Exchange: To generate the less toxic acetate form, the purified TFA salt is dissolved and stirred with a quaternary ammonium resin in acetate form (e.g., AG1-X8). The resin is subsequently filtered off, and the peptide is recovered by lyophilization.[8]

-

Characterization: The final product's purity and identity are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF/TOF).[8]

Mechanism of Action

SET-M33 exerts its antimicrobial effect through a multi-step process targeting the bacterial envelope, which minimizes the likelihood of resistance development compared to single-target antibiotics.

Antimicrobial Mechanism

The mechanism of action against Gram-negative bacteria is a two-step process:

-

Electrostatic Binding: The positively charged lysine (K) and arginine (R) residues in the SET-M33 sequence facilitate a high-affinity binding to the negatively charged phosphate groups of Lipopolysaccharide (LPS) on the outer bacterial membrane.[1][3]

-

Membrane Disruption: Following this initial binding, the peptide's amphipathic nature promotes its insertion into and disruption of the bacterial membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1][4] Structural studies suggest the formation of an amphipathic helix is key to this disruptive activity.[1]

Anti-inflammatory and Immunomodulatory Mechanism

A critical secondary function of SET-M33 is its ability to modulate the host inflammatory response, which is often dangerously exacerbated during severe infections.

-

LPS/LTA Neutralization: SET-M33 directly binds and neutralizes both LPS from Gram-negative bacteria and Lipoteichoic Acid (LTA) from Gram-positive bacteria.[5][6]

-

Inhibition of TLR Signaling: By sequestering LPS and LTA, SET-M33 prevents their interaction with Toll-like receptors (TLR4 and TLR2, respectively) on host immune cells like macrophages.[6]

-

Downregulation of Pro-inflammatory Mediators: This blockade of TLR signaling leads to a significant reduction in the downstream expression and release of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (iNOS, COX-2), and transcription factors (NF-κB).[5][6][7]

Biological Activity Data

SET-M33 has been extensively characterized through in vitro and in vivo studies, demonstrating potent antimicrobial efficacy and a manageable safety profile.

Table: In Vitro Antimicrobial Activity

| Peptide Variant | Target Organism(s) | MIC Range (µM) | Key Findings | Reference |

| SET-M33L | Pseudomonas aeruginosa | 0.3 - 10.9 | Active against MDR and strong biofilm-forming clinical isolates. | [2] |

| SET-M33L | P. aeruginosa | MIC₉₀ < 1.5 | Potent activity against a panel of isolates. | [1] |

| SET-M33L | Klebsiella pneumoniae | MIC₉₀ < 3.0 | Potent activity against a panel of isolates. | [1] |

| SET-M33D | S. aureus, E. faecalis, Enterobacteriaceae | 0.7 - 6.0 | Broad-spectrum activity including Gram-positive pathogens. | [5][6] |

| SET-M33DIM | K. pneumoniae, A. baumannii, E. coli | 1.5 - 11 | Dimeric form shows significant activity. | [4] |

| SET-M33DIM | Pseudomonas aeruginosa | 11 - 22 | Less active against P. aeruginosa compared to other species. | [4] |

Table: In Vivo Efficacy and Toxicity

| Peptide/System | Animal Model | Dosing | Outcome | Reference |

| SET-M33D | Mouse (MRSA infection) | 2.5 and 5 mg/kg | Confirmed antibacterial activity in vivo. | [5][6] |

| SET-M33 Acetate | Mouse (LPS challenge) | 5 mg/kg | 99% reduction in TNF-α production. | [7] |

| SET-M33 | Mouse (Inhalation) | 5 and 20 mg/kg/day for 7 days | NOAEL established at 5 mg/kg/day. | [9][10] |

| SET-M33 | Rat (IV infusion) | 10 and 20 mg/kg/day for 7 days | Dose-related increase in creatinine and urea. | [11] |

| SET-M33 | Dog (IV infusion) | - | NOAEL of 0.5 mg/kg/day. Kidneys identified as the target organ for toxicity. | [9] |

| SET-M33DIM | - | - | EC₅₀ of 638 µM (vs. 28 µM for tetra-branched SET-M33), indicating lower cytotoxicity. | [4] |

| SET-M33 PLGA-PEG NPs | Mouse | - | Encapsulated form showed no detectable cytotoxicity and mitigated lethal effects of free peptide. | [8][9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Method: The broth microdilution technique is performed according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1]

-

Preparation: Twofold serial dilutions of the SET-M33 peptide are prepared in Mueller-Hinton (MH) broth in a 96-well microplate. The concentration range tested typically spans from 0.1 µM to 12 µM or higher.[1]

-

Inoculation: A bacterial inoculum is prepared and diluted to achieve a final concentration of 5 x 10⁴ Colony Forming Units (CFU)/well in a final volume of 100 µL.[1]

-

Incubation: The microplate is incubated at 35°C for 24 hours.[1]

-

Reading: The MIC is determined as the lowest concentration of the peptide that causes visible inhibition of bacterial growth. Assays are performed in triplicate for accuracy.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: Human epithelial cells (e.g., T24 bladder, 16HBE14o- bronchial) and murine macrophages (e.g., RAW264.7) are used.[1]

-

Plating: Cells are seeded at a density of 2.5 x 10⁴ cells/well in 96-well microplates and allowed to adhere.[1]

-

Treatment: Cells are exposed to various concentrations of the SET-M33 peptide for a defined period (e.g., 24 hours).

-

Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Analysis: The absorbance is read using a microplate reader, and the concentration that causes 50% cell death (EC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

SET-M33 represents a significant advancement in the field of antimicrobial peptides. Its rational design, featuring a tetra-branched structure, provides enhanced stability and potent bactericidal activity against clinically relevant MDR Gram-negative pathogens. Furthermore, its ability to concurrently suppress the host inflammatory response makes it a particularly attractive candidate for treating severe infections where sepsis is a major concern. The development of less toxic salt forms and advanced delivery systems, such as encapsulation in PLGA nanoparticles, further strengthens its therapeutic potential by improving the safety profile and enabling targeted delivery.[8] Currently in the late stages of preclinical development, SET-M33 holds considerable promise as a next-generation antibiotic to combat the growing challenge of antimicrobial resistance.[4]

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sfera.unife.it [sfera.unife.it]

- 5. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhalable Polymeric Nanoparticles for Pulmonary Delivery of Antimicrobial Peptide SET-M33: Antibacterial Activity and Toxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. The antimicrobial peptide SET-M33: in vivo efficacy and toxicity in different animal species and encapsulation in inhalable polymeric nanoparticles for pulmonary delivery [usiena-air.unisi.it]

- 11. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Offensive of Antiproliferative Agent-33: A Technical Whitepaper on a Multitarget-Directed Compound

For Immediate Release

This technical guide provides an in-depth analysis of the class of compounds referred to as "Antiproliferative agent-33," which encompasses a series of 4'-(9-acridinylamino)methanesulfonanilide (AMSA) derivatives. The parent compound of this series, amsacrine, has been a subject of significant research and clinical interest. This document, intended for researchers, scientists, and drug development professionals, elucidates the multitarget-directed mechanism of action of these compounds, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in their antiproliferative effects.

Core Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The antiproliferative activity of the 4'-(9-acridinylamino)methanesulfonanilide derivatives is not contingent on a single molecular target but rather on a dual mechanism that synergistically disrupts fundamental cellular processes, leading to apoptotic cell death.

-

DNA Intercalation: The planar acridine ring structure of these compounds allows them to insert themselves between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the processes of DNA replication and transcription.

-

Topoisomerase II Inhibition: Beyond simple DNA binding, these agents act as potent inhibitors of topoisomerase II, a crucial enzyme responsible for managing DNA topology during replication. The compounds stabilize the transient complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a catastrophic event for the cell that triggers apoptotic pathways.

This dual mechanism of DNA intercalation and topoisomerase II poisoning makes the AMSA derivatives potent cytotoxic agents, particularly against rapidly proliferating cancer cells.

Quantitative Data on Biological Activity

The biological activity of the 4'-(9-acridinylamino)methanesulfonanilide derivatives has been quantified using various metrics for both mutagenic and antitumor activity. The following tables summarize the types of quantitative data reported for this class of compounds, as described in "Potential antitumor agents. 33."

Table 1: Mutagenic Activity of AMSA Derivatives

| Metric | Description |

| M50 | The percentage of drug-induced mutant colonies in Salmonella typhimurium strain TA1537 at a drug concentration that causes 50% inhibition of bacterial growth. This is a measure of mutagenic efficiency. |

| 1/C | The reciprocal of the lowest molar concentration of the drug required to induce a fixed number of revertants (e.g., 50 per 10⁸ bacteria). This serves as a measure of mutagenic effectiveness. |

Table 2: Antitumor Activity of AMSA Derivatives against L1210 Leukemia in Mice

| Metric | Description |

| ILSmax | The maximum percentage increase in lifespan observed for a given derivative at its LD10 dose (the dose that is lethal to 10% of the test animals). This metric reflects the tumor cell selectivity of the compound. |

| 1/D40 | The reciprocal of the dose of the drug required to achieve a 40% increase in lifespan. This is a measure of the drug's dose potency. |

Note: The specific values for each derivative are detailed in the original publication and are influenced by the nature and position of substituents on the acridine and anilino rings, with lipophilicity being a key determining factor.

Signaling Pathways and Experimental Workflows

The cellular response to treatment with AMSA derivatives culminates in apoptosis, orchestrated by a complex signaling cascade.

Signaling Pathway of Amsacrine-Induced Apoptosis

The diagram below illustrates the key events following the initial DNA damage caused by amsacrine, leading to programmed cell death.

Caption: Amsacrine-induced apoptotic signaling pathway.

Experimental Workflow for Antitumor Activity Assessment

The following diagram outlines a typical workflow for evaluating the antitumor efficacy of a novel AMSA derivative.

Caption: Workflow for assessing antitumor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the characterization of AMSA derivatives.

Mutagenicity Testing (Ames Test)

This protocol is based on the standardized Ames test for assessing the mutagenic potential of chemical compounds.

-

Bacterial Strain: Salmonella typhimurium strain TA1537, which is sensitive to frameshift mutagens, is typically used.

-

Culture Preparation: A fresh overnight culture of the bacterial strain is prepared in nutrient broth.

-

Metabolic Activation (Optional): For assessing the mutagenicity of metabolites, a rat liver homogenate (S9 fraction) is prepared and added to the test system.

-

Plate Incorporation Assay:

-

To a tube of molten top agar, add the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix.

-

The contents are briefly mixed and poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Antitumor Activity Assay (L1210 Leukemia Model)

This protocol describes the evaluation of the antitumor efficacy of a compound in a murine leukemia model.

-

Animal Model: DBA/2 mice are commonly used for the L1210 leukemia model.

-

Tumor Inoculation: A standardized number of L1210 leukemia cells (e.g., 10⁵ cells) are injected intraperitoneally into the mice.

-

Compound Administration: The test compound is administered to the mice, typically via intraperitoneal injection, starting 24 hours after tumor inoculation. A range of doses is tested to determine the LD10 and the therapeutic window.

-

Monitoring: The mice are monitored daily for signs of toxicity and mortality. The date of death for each mouse is recorded.

-

Data Analysis:

-

The median survival time (MST) for each treatment group and the control group is calculated.

-

The percentage increase in lifespan (%ILS) is calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.

-

The ILSmax and 1/D40 values are determined from the dose-response data.

-

Conclusion

The 4'-(9-acridinylamino)methanesulfonanilide derivatives, designated here as "Antiproliferative agent-33," represent a significant class of multitarget-directed compounds. Their ability to both intercalate into DNA and inhibit topoisomerase II provides a robust mechanism for inducing apoptosis in cancer cells. The structure-activity relationships within this series, largely governed by lipophilicity and specific substitutions, offer a framework for the rational design of more potent and selective analogs. The experimental protocols and signaling pathways detailed in this whitepaper provide a comprehensive overview for researchers engaged in the discovery and development of novel anticancer therapeutics. Further investigation into the nuanced interactions of these compounds with the apoptotic machinery will continue to be a valuable area of research.

In Vitro Antibacterial Spectrum of BT-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of BT-33, a novel fluorinated macrobicyclic oxepanoprolinamide antibiotic. BT-33 has demonstrated potent activity against a broad range of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2][3][4] This document summarizes the quantitative data on its antibacterial efficacy, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Quantitative Antibacterial Spectrum of BT-33

The in vitro activity of BT-33 was assessed by determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The antibacterial spectrum of BT-33 is summarized in the table below.

| Bacterial Strain | Resistance Profile | BT-33 MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 |

| Staphylococcus epidermidis | Methicillin-resistant (MRSE) | 0.125 |

| Streptococcus pneumoniae | Penicillin-resistant (PRSP) | 0.06 |

| Enterococcus faecalis | Vancomycin-resistant (VRE) | 0.5 |

| Enterococcus faecium | Vancomycin-resistant (VRE) | 0.25 |

| Acinetobacter baumannii | Carbapenem-resistant (CRAB) | 1 |

| Pseudomonas aeruginosa | Multidrug-resistant (MDR) | 4 |

| Escherichia coli | Extended-spectrum β-lactamase (ESBL) | 2 |

| Klebsiella pneumoniae | Carbapenem-resistant (CRKP) | 2 |

Table 1: Minimum Inhibitory Concentrations (MICs) of BT-33 against various multidrug-resistant bacterial strains. Data compiled from publicly available research.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of BT-33's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of BT-33 was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of BT-33 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours in ambient air.[5][6]

-

Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of BT-33 at which there is no visible growth of the bacteria.[5]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Preparation of Cultures: A starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB.

-

Exposure to Antibiotic: BT-33 is added to the bacterial cultures at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline, and plated on appropriate agar plates.

-

Enumeration and Analysis: The plates are incubated at 37°C for 24 hours, after which the number of viable colonies is counted. The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[7][8]

Visualizations: Workflows and Mechanisms

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action: BT-33 Ribosomal Binding

BT-33 exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] A key feature of BT-33 is the presence of a fluorine atom that forms an additional van der Waals contact with the ribosomal RNA base G2505, enhancing its binding affinity and potency.[1][3]

Caption: BT-33's mechanism of action on the bacterial ribosome.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. goldbio.com [goldbio.com]

- 7. emerypharma.com [emerypharma.com]

- 8. nelsonlabs.com [nelsonlabs.com]

The Quest for New Defenses: An In-depth Technical Guide to the Origins of Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating an urgent and innovative approach to the discovery and development of new antibacterial agents. This technical guide delves into the core origins of these novel compounds, exploring the diverse sources, screening methodologies, and targeted molecular pathways that are at the forefront of antibacterial research. We provide a comprehensive overview of experimental protocols, quantitative data from recent studies, and visual representations of key biological processes to equip researchers with the foundational knowledge required to navigate this critical field.

Unearthing Nature's Arsenal: The Enduring Promise of Natural Products

Natural products, derived from a vast array of organisms, have historically been the most fruitful source of antibiotics.[1] The chemical diversity of these compounds, honed through millennia of evolution, offers a rich scaffold for the development of new drugs.

Diverse Sources of Bioactive Compounds

The search for novel natural products has expanded beyond traditional soil-dwelling actinomycetes to include a broader range of ecological niches:

-

Microorganisms in Extreme Environments: Bacteria and fungi from environments such as deep-sea vents, arctic soils, and hyper-saline waters are being investigated for their production of unique secondary metabolites.

-

Marine Organisms: Sponges, corals, and marine bacteria produce a wealth of structurally novel compounds with potent antibacterial activities.

-

Plant Endophytes: Fungi and bacteria that live within plant tissues are a promising and relatively untapped source of bioactive molecules.

-

Insect-Associated Microbes: The symbiotic microorganisms of insects, such as those found in the guts of nematodes, have been shown to produce novel antibiotics like darobactin, which exhibits activity against Gram-negative pathogens.

Experimental Protocol: Bioassay-Guided Isolation of a Natural Product Antibiotic

The following protocol outlines a standard workflow for the isolation of antibacterial compounds from a natural source, such as a soil actinomycete.

1. Fermentation and Extraction:

- Inoculate a pure culture of the microorganism into a suitable liquid fermentation medium (e.g., soybean-mannitol broth).

- Incubate the culture for 7-14 days under optimal conditions (e.g., 28°C with shaking at 200 rpm).

- Separate the mycelium from the culture broth by centrifugation.

- Extract the supernatant and the mycelial cake with an organic solvent (e.g., ethyl acetate).

- Concentrate the organic extracts in vacuo to yield a crude extract.

2. Antibacterial Activity Screening (Agar Well Diffusion Assay):

- Prepare agar plates (e.g., Mueller-Hinton agar) and seed them with a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus).

- Create sterile wells (6-8 mm in diameter) in the agar.

- Add a known concentration of the crude extract to the wells.

- Incubate the plates at 37°C for 18-24 hours.

- Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antibacterial activity.[2]

3. Fractionation and Purification:

- Subject the active crude extract to chromatographic separation techniques.

- Column Chromatography: Use a silica gel column and elute with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate the extract into fractions.

- Test each fraction for antibacterial activity using the agar well diffusion assay.

- Further purify the active fractions using techniques like High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.[3]

4. Structure Elucidation:

- Determine the chemical structure of the pure, active compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Rational Design and High-Throughput Screening of Synthetic Compounds

While natural products provide complex scaffolds, synthetic chemistry offers the ability to create novel molecules and optimize existing ones. High-throughput screening (HTS) of large synthetic compound libraries has become a cornerstone of modern drug discovery.

High-Throughput Screening (HTS) for Antibacterial Activity

HTS allows for the rapid screening of thousands to millions of compounds for their ability to inhibit bacterial growth.

Experimental Protocol: Broth Microdilution High-Throughput Screen

This protocol is adapted for a 384-well plate format for high-throughput screening.

1. Preparation of Compound Plates:

- Use a robotic liquid handler to dispense a small volume (e.g., 0.5 µL) of each compound from a stock library (e.g., 10 mM in DMSO) into the wells of a 384-well microtiter plate.

2. Preparation of Bacterial Inoculum:

- Grow a culture of the test bacterium to the mid-logarithmic phase.

- Dilute the culture in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

3. Inoculation and Incubation:

- Dispense the bacterial inoculum into the wells of the compound plates using an automated dispenser.

- Include positive controls (a known antibiotic) and negative controls (DMSO only) on each plate.[4]

- Incubate the plates at 37°C for 18-24 hours.

4. Data Acquisition and Analysis:

- Measure the optical density (OD) of each well at 600 nm using a plate reader to determine bacterial growth.

- Calculate the percentage of growth inhibition for each compound compared to the controls.

- Compounds that exhibit a high percentage of inhibition are considered "hits."

Quantitative Data from Antibacterial Screening

The effectiveness of a screening campaign and the potency of identified compounds are measured by several key metrics.

| Metric | Description | Typical Values/Examples |

| Hit Rate | The percentage of compounds in a screened library that show significant activity. | Varies widely, often in the range of 0.1% to 1% for initial HTS campaigns.[5] |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. | Potent compounds can have MIC values in the low µg/mL or even ng/mL range. |

| EC50 | The concentration of a drug that gives half-maximal response. | Used to quantify the potency of a compound in dose-response studies. |

| CC50 | The concentration of a compound that causes the death of 50% of host cells. | Used to assess the cytotoxicity of a compound. A high CC50 is desirable. |

Targeting Novel Bacterial Pathways

A deeper understanding of bacterial physiology has unveiled novel molecular targets that are essential for bacterial survival and virulence, but are absent in humans, making them attractive for antibiotic development.

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is a classic and highly effective antibiotic target due to its essential nature and absence in eukaryotic cells.

The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasm. The pathway involves a series of enzymatic reactions that are targets for various antibiotics. For example, β-lactam antibiotics inhibit the final transpeptidation step, while vancomycin binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall.

Caption: Bacterial peptidoglycan synthesis pathway.

Disrupting Bacterial Communication: Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Many pathogenic bacteria use QS to regulate virulence factor production and biofilm formation. Targeting QS offers an "anti-virulence" approach that may exert less selective pressure for resistance development compared to traditional bactericidal antibiotics.

In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the QS system is a complex network involving multiple signaling molecules, primarily acyl-homoserine lactones (AHLs). The las and rhl systems are two key interconnected QS circuits.

Caption: Simplified quorum sensing circuit in P. aeruginosa.

Experimental Workflow for a Novel Antibacterial Discovery Program

The discovery of a new antibacterial agent is a multi-stage process that integrates various scientific disciplines.

Caption: A typical workflow for antibacterial drug discovery.

Conclusion

The exploration for novel antibacterial agents is a dynamic and multifaceted field. By leveraging the chemical diversity of natural products, the power of synthetic chemistry and high-throughput screening, and a growing understanding of unique bacterial targets, the scientific community is actively working to replenish the antibiotic pipeline. The methodologies and pathways detailed in this guide provide a foundational framework for researchers dedicated to addressing the critical challenge of antimicrobial resistance. Continued innovation in discovery platforms and a deeper understanding of bacterial biology will be paramount in the ongoing battle against infectious diseases.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. botanyjournals.com [botanyjournals.com]

- 3. JSM Central || Article Info [jsmcentral.org]

- 4. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antiproliferative Properties of Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse range of biological activities.[1][2] This technical guide provides an in-depth exploration of the antiproliferative properties of benzimidazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Antiproliferative Action

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[3][4]

Inhibition of Tubulin Polymerization

A primary and well-established mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6][7] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these derivatives prevent the polymerization of tubulin into microtubules.[3] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[3][5]

Several FDA-approved anthelmintic drugs, such as mebendazole and albendazole, have been repurposed for cancer therapy due to their tubulin-inhibiting properties.[5][7] For instance, mebendazole has been shown to induce G2/M phase arrest and apoptosis in melanoma and lung cancer cells by inhibiting tubulin polymerization.[5]

Kinase Inhibition

Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases that are often dysregulated in cancer.[8][9] These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.

-

Epidermal Growth Factor Receptor (EGFR): Several benzimidazole derivatives have been designed to target the EGFR signaling pathway.[8][10][11][12] By inhibiting EGFR, these compounds can block downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.[8] Nazartinib, a benzimidazole derivative, is an irreversible, mutant-selective EGFR tyrosine kinase inhibitor that has shown efficacy in non-small-cell lung carcinoma.[3]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is common in many cancers.[13][14][15] Benzimidazole derivatives have been developed to inhibit key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and inhibiting tumor growth.[13][14][16]

-

Other Kinases: The versatility of the benzimidazole scaffold allows for the design of inhibitors targeting a range of other kinases, including VEGFR-2, PDGFR, Aurora kinases, and CDKs.[8][17] This multi-targeted approach can be particularly effective in overcoming drug resistance.

Induction of Apoptosis

A common outcome of the various mechanisms of action of benzimidazole derivatives is the induction of apoptosis, or programmed cell death.[18][19][20] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

-

Intrinsic Pathway: Many benzimidazole derivatives induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[5] Some derivatives have also been shown to directly target anti-apoptotic proteins like Bcl-2.[18]

-

Extrinsic Pathway: Certain benzimidazole compounds can upregulate the expression of death receptors, such as DR5, making cancer cells more susceptible to apoptosis.[8]

DNA Topoisomerase Inhibition

Benzimidazole derivatives can also interfere with DNA replication and transcription by inhibiting topoisomerase enzymes.[3] These enzymes are crucial for resolving DNA topological problems during various cellular processes. By inhibiting topoisomerases I and II, these compounds can induce DNA damage and trigger apoptotic cell death.[3]

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for selected benzimidazole derivatives from the literature.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mebendazole | Melanoma | G2/M arrest | [5] |

| Mebendazole | Lung Cancer | G2/M arrest | [5] |

| Fenbendazole | Lung Cancer | Apoptosis | [5] |

| Fenbendazole | Pancreatic Cancer | Apoptosis | [5] |

| Oxibendazole | Breast Cancer | Apoptosis | [5] |

| Albendazole | Glioblastoma | Inhibition of tubulin polymerization | [5] |

| Albendazole | Colorectal Cancer | Inhibition of tubulin polymerization | [5] |

| Albendazole | Melanoma | Inhibition of tubulin polymerization | [5] |

| Nocodazole | Various | Microtubule-disrupting activity | [5] |

| Bendamustine | Chronic Lymphocytic Leukemia | S-phase mitotic arrest, apoptosis | [3] |

| Compound 8I (Benzimidazole-acridine derivative) | K562 (Leukemia) | 2.68 | [3] |

| Compound 8I (Benzimidazole-acridine derivative) | HepG-2 (Hepatocellular carcinoma) | 8.11 | [3] |

| Compounds 8g and 8j (Benzimidazole–rhodanine conjugates) | Various | Topo II inhibitory activity at 10 µmol/L | [3] |

| Compound 5l (Imidazo[1,5-a]pyridine-benzimidazole hybrid) | 60 human cancer cell lines | 0.43 - 7.73 | [3] |

| Compound 5 | MCF-7 (Breast Cancer) | 17.8 ± 0.24 (µg/mL) | [19] |

| Compound 5 | DU-145 (Prostate Cancer) | 10.2 ± 1.4 (µg/mL) | [19] |

| Compound 5 | H69AR (Lung Cancer) | 49.9 ± 0.22 (µg/mL) | [19] |

| Compounds 7n and 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [21] |

| Compound 12b | A2780S (Ovarian Cancer) | 0.0062 | [15] |

| Compound 12b | A2780/T (Paclitaxel-resistant Ovarian Cancer) | 0.0097 | [15] |

| Compounds 11a, 12a, 12b | 60 human cancer cell lines | 0.16 - 3.6 | [22] |

| Compound 4r | PANC-1 (Pancreatic Cancer) | 5.5 | [23] |

| Compound 4r | A549 (Lung Cancer) | 0.3 | [23] |

| Compound 4r | MCF-7 (Breast Cancer) | 0.5 | [23] |

| Compound 4s | PANC-1 (Pancreatic Cancer) | 6.7 | [23] |

| Compounds 6i and 10e (Benzimidazole/1,2,3-triazole hybrids) | MCF-7 (Breast Cancer) | 0.028 and 0.024 | [12] |

Experimental Protocols

The evaluation of the antiproliferative properties of benzimidazole derivatives involves a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

General Synthesis of Benzimidazole Derivatives

A common method for synthesizing benzimidazole derivatives involves the condensation reaction of o-phenylenediamine with various carboxylic acids or their derivatives.[18][24][25]

Typical Experimental Procedure:

-

Dissolve o-phenylenediamine (1 mmol) and a substituted carboxylic acid (1 mmol) in a suitable solvent (e.g., ethanol, chloroform).[18][24]

-

Add a catalytic amount of an acid (e.g., HCl) or a condensing agent.[24]

-

Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[24]

-

After completion, cool the reaction mixture and pour it into crushed ice or water to precipitate the product.[24]

-

Filter the solid, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[24]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][21][26]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]

-

Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[26]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][20][22][27]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the benzimidazole derivatives for a specific time, then harvest the cells by trypsinization and centrifugation.[20]

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.[20][22]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[6][20]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[20][27]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][19][28]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the benzimidazole derivatives, then harvest both adherent and floating cells.[5]

-

Washing: Wash the cells twice with cold PBS.[5]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[4][5]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[5]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[3][9][17][29][30]

Protocol:

-

Tubulin Preparation: Reconstitute purified tubulin (e.g., porcine or bovine) in a polymerization buffer containing GTP.[3][29]

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the benzimidazole derivative at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.[3]

-

Monitoring Polymerization: Monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time at 37°C using a plate reader.[3][29] An increase in absorbance/fluorescence indicates tubulin polymerization.

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves of the treated samples with the control.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.[2][31][32][33]

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[32]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[32]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by benzimidazole derivatives and a general workflow for evaluating their antiproliferative activity.

Caption: General workflow for the synthesis and evaluation of antiproliferative benzimidazole derivatives.

Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives leading to apoptosis.

Caption: Inhibition of EGFR and downstream PI3K/Akt and MAPK signaling pathways by benzimidazole derivatives.

Caption: Induction of apoptosis by benzimidazole derivatives via intrinsic and extrinsic pathways.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. kumc.edu [kumc.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. scribd.com [scribd.com]

- 8. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 13. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]

- 17. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. texaschildrens.org [texaschildrens.org]

- 24. jocpr.com [jocpr.com]

- 25. Synthesis of benzimidazole | PPT [slideshare.net]

- 26. researchhub.com [researchhub.com]

- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 28. ucl.ac.uk [ucl.ac.uk]

- 29. In vitro tubulin polymerization assay [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]

- 32. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 33. blog.cellsignal.com [blog.cellsignal.com]

Foundational Research on Peptide-Based Antibacterial Therapies: A Technical Guide

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules to combat this growing threat. AMPs are naturally occurring, gene-encoded polypeptides that constitute a vital component of the innate immune system across a wide range of organisms.[1][2] Typically composed of 10 to 50 amino acids, these peptides are often cationic and amphipathic, properties that are central to their antimicrobial action.[3] Unlike conventional antibiotics that often target specific metabolic pathways, many AMPs exert their bactericidal effect through physical disruption of the bacterial cell membrane, a mechanism that is thought to be less susceptible to the development of resistance.[4] This technical guide provides an in-depth overview of the foundational research in peptide-based antibacterial therapies, targeting researchers, scientists, and drug development professionals. It covers the core mechanisms of action, presents quantitative efficacy data, details key experimental protocols, and outlines a typical workflow for the characterization of novel AMPs.

Mechanisms of Action: Disrupting the Microbial Fortress

The primary mode of action for a majority of cationic AMPs involves the electrostatic attraction to and subsequent disruption of the negatively charged bacterial cell membrane.[5] This interaction can proceed through several proposed models, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[6] While membrane disruption is a key strategy, some AMPs can also translocate across the membrane to inhibit essential intracellular processes such as DNA, RNA, or protein synthesis.[7][8]

The three most widely accepted models of membrane disruption are the barrel-stave, toroidal pore, and carpet models.

Barrel-Stave Pore Formation Model: In this model, the peptides first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides insert perpendicularly into the lipid bilayer, aligning themselves like the staves of a barrel to form a transmembrane pore. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the aqueous channel of the pore.

References

- 1. Antimicrobial Peptide Database - DBAASP [dbaasp.org]

- 2. DBAASP - Database Commons [ngdc.cncb.ac.cn]

- 3. APD - Database Commons [ngdc.cncb.ac.cn]

- 4. The antimicrobial peptide database is 20 years old: Recent developments and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dbAMP - Database Commons [ngdc.cncb.ac.cn]

- 6. DBAASP: database of antimicrobial activity and structure of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Peptide Database [aps.unmc.edu]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for BT-33 in the Treatment of Multidrug-Resistant Infections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of BT-33, a novel fluorinated macrobicyclic oxepanoprolinamide antibiotic, for the treatment of multidrug-resistant (MDR) infections. The information compiled herein is based on currently available data and is intended to guide further research and development efforts.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of new classes of antibiotics. BT-33 is a synthetic antibiotic with potent activity against a broad spectrum of both Gram-positive and Gram-negative multidrug-resistant pathogens.[1][2][3] Its unique macrobicyclic structure, featuring strategic fluorination and methylation, enhances its metabolic stability and ribosome-binding affinity. BT-33 targets the peptidyl transferase center (PTC) of the bacterial ribosome, inhibiting protein synthesis.[4]

Data Presentation

Antimicrobial Susceptibility

The in vitro activity of BT-33 has been evaluated against a panel of multidrug-resistant bacterial isolates. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of the antibiotic that prevents visible growth, are summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of BT-33 and Comparator Antibiotics against Multidrug-Resistant Bacteria

| Bacterial Species | Strain Description | BT-33 (µg/mL) | Clindamycin (CLI) (µg/mL) | Iboxamycin (IBX) (µg/mL) | Cresomycin (CRM) (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.06 | 0.125 | 0.06 | 0.06 |

| Staphylococcus aureus | c-ermA | 0.25 | >256 | 4 | 0.5 |

| Escherichia coli | ATCC 25922 | 0.5 | >32 | 4 | 0.5 |

| Escherichia coli | AR-0137, CRE | 2 | >32 | 4 | 1 |

| Enterococcus faecium | (Vancomycin-Resistant) | MIC₉₀ = 0.25 | - | - | - |

| Staphylococcus spp. | (Linezolid-Resistant) | MIC₉₀ = 1 | - | - | - |

Data sourced from references[5][4]. CRE: Carbapenem-Resistant Enterobacterales. MIC₉₀ represents the concentration required to inhibit 90% of the isolates.

Pharmacokinetics

A preliminary single-dose pharmacokinetic study of BT-33 has been conducted in mice, demonstrating improved metabolic stability compared to its predecessors.

Table 2: Pharmacokinetic Parameters of BT-33 and Predecessor Compounds in Mice

| Compound | Half-life (t₁/₂) in Murine Liver Microsomes (min) |

| BT-33 | 100.9 |

| Cresomycin (CRM) | 34.5 |

| Clindamycin (CLI) | 6.0 |

Data sourced from reference[5].

Experimental Protocols

Detailed methodologies for the evaluation of BT-33 are provided below. These protocols are based on established standards and published studies on oxepanoprolinamide antibiotics.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of BT-33 against a panel of bacterial isolates.

Materials:

-

BT-33, stock solution in a suitable solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of BT-33 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Adjust the turbidity of the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of BT-33 that completely inhibits visible growth of the bacteria.[6][7][8]

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of BT-33 over time.

Materials:

-

BT-33

-

Bacterial cultures in logarithmic growth phase

-

CAMHB

-

Sterile culture tubes

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar plates (e.g., Tryptic Soy Agar)

-

Incubator and shaker

Procedure:

-

Prepare tubes with CAMHB containing BT-33 at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the antibiotic.

-

Inoculate each tube with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.[9][10][11][12]

Cytotoxicity Assay

This protocol evaluates the potential toxicity of BT-33 against a mammalian cell line.

Materials:

-

BT-33

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Sterile 96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)

-

Microplate reader

Procedure:

-

Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of BT-33 in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of BT-33. Include a vehicle control (medium with the same concentration of the solvent used for the BT-33 stock).

-

Incubate the plate at 37°C in a humidified CO₂ incubator for a period that is relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic concentration 50% (CC₅₀).[13][14]

In Vivo Efficacy in a Murine Infection Model

While specific in vivo efficacy data for BT-33 is not yet publicly available, the following is a general protocol for assessing the efficacy of a new antibiotic in a murine sepsis model.

Materials:

-

BT-33 formulated for in vivo administration

-

Pathogenic bacterial strain

-

Laboratory mice (e.g., BALB/c or C57BL/6)

-

Sterile saline or appropriate vehicle for BT-33

-

Sterile syringes and needles

Procedure:

-

Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal or sublethal dose of the pathogenic bacteria.

-

At a specified time post-infection (e.g., 1-2 hours), administer BT-33 to different groups of mice at various dosages. The route of administration (e.g., IV, IP, or oral) should be based on the pharmacokinetic profile of the compound.

-

Include a control group that receives only the vehicle.

-

Monitor the mice for a defined period (e.g., 7 days) for survival.

-

In a separate cohort of mice, at a specific time point post-treatment (e.g., 24 hours), euthanize the animals and aseptically harvest organs (e.g., spleen, liver, kidneys).

-

Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/gram of tissue) by plating on appropriate agar medium.

-

Compare the survival rates and organ bacterial loads between the treated and control groups to determine the in vivo efficacy of BT-33.[15][16][17][18][19]

Visualizations

Mechanism of Action of BT-33

The following diagram illustrates the binding of BT-33 to the bacterial ribosome, leading to the inhibition of protein synthesis.

Caption: Mechanism of BT-33 action at the bacterial ribosome.

Preclinical Evaluation Workflow for BT-33

This diagram outlines the logical progression of experiments for the preclinical assessment of a novel antibiotic candidate like BT-33.

Caption: Workflow for the preclinical evaluation of BT-33.

References

- 1. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. amr-conference.com [amr-conference.com]

- 5. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.com [idexx.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Synthetic oxepanoprolinamide iboxamycin is active against Listeria monocytogenes despite the intrinsic resistance mediated by VgaL/Lmo0919 ABCF ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Animal infection models using non‐mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Animal Models of Mycobacteria Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Webinar: Animal infection models to study antibiotics against gram-negative bacteria (AMR Accelerator Members Only) - IMI AMR Accelerator [amr-accelerator.eu]

- 18. Animal infection models and ethics -- the perfect infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]

Methodology for Nanoparticle Delivery of the Antimicrobial Peptide SET-M33

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the nanoparticle-based delivery of SET-M33, a synthetic, tetra-branched antimicrobial peptide. SET-M33 has demonstrated significant activity against a range of multidrug-resistant Gram-negative bacteria.[1][2] However, like many peptides, its therapeutic application can be limited by factors such as stability and potential toxicity at higher concentrations.[3][4] Encapsulation in polymeric nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) conjugated with polyethylene glycol (PEG), offers a promising strategy to overcome these limitations, enhancing its therapeutic index and enabling controlled release.[5][6][7]

Mechanism of Action: SET-M33

SET-M33 exerts its antimicrobial effect through a two-step mechanism. Initially, the cationic peptide binds with high affinity to the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria.[1][2] Following this initial binding, the peptide disrupts the bacterial membrane, leading to cell death.[2][8] Its tetra-branched structure confers resistance to degradation by proteases, improving its stability and bioavailability compared to linear peptides.[5][8]

Caption: Mechanism of SET-M33 antimicrobial action.

Nanoparticle Formulation and Characterization

The encapsulation of SET-M33 within PEGylated PLGA nanoparticles has been shown to prolong its antibacterial activity and reduce its toxicity.[5] This formulation is particularly promising for applications such as inhalable therapies for lung infections.[5][6][7]

Data Presentation: Nanoparticle Characterization

| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| M33_PEG2000 NPs | 245.3 ± 9.4 | 0.13 ± 0.04 | -2.7 ± 0.3 | [5] |

| M33_PEG5000 NPs | 260.6 ± 7.9 | 0.11 ± 0.03 | -3.1 ± 0.4 | [5] |

Experimental Protocol: Preparation of SET-M33 Loaded Nanoparticles

This protocol is based on a modified emulsion/solvent diffusion technique.[5]

Materials:

-

SET-M33 peptide

-

PLGA-PEG (e.g., PLGA conjugated with PEG 2000 Da or 5000 Da)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

-

Deionized water

Procedure:

-

Dissolve PLGA-PEG and SET-M33 in DCM to create the organic phase.

-

Add the organic phase to an aqueous solution of PVA.

-

Emulsify the mixture using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.

-

Add deionized water to the emulsion under magnetic stirring to facilitate the diffusion of the organic solvent.

-

Continue stirring for several hours to allow for the complete evaporation of DCM and the formation of nanoparticles.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles with deionized water to remove excess PVA and un-encapsulated peptide.

-

Lyophilize the nanoparticle suspension for long-term storage.

Caption: Workflow for SET-M33 nanoparticle formulation.

In Vitro and In Vivo Efficacy and Toxicity

Encapsulation of SET-M33 in nanoparticles has been shown to significantly reduce its cytotoxicity while maintaining or even prolonging its antibacterial efficacy.

Data Presentation: Cytotoxicity and Antibacterial Activity

| Compound | EC50 on Human Bronchial Epithelial Cells (µM) | MIC against P. aeruginosa (µM) | Reference |

| Free SET-M33 | ~22 | 1.5 - 3 | [2][5] |

| Encapsulated SET-M33 | No cytotoxicity detected | Dose-dependent killing up to 72h | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay

Cell Line:

-

Human bronchial epithelial cells (e.g., from healthy individuals and cystic fibrosis patients).[5]

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of free SET-M33 and SET-M33 loaded nanoparticles in cell culture medium.

-

Replace the cell culture medium with the prepared dilutions.

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a standard method such as the MTT assay.

-

Calculate the EC50 value, which is the concentration of the compound that causes 50% reduction in cell viability.